![molecular formula C9H16O B2448913 trans-2-Allylcyclohexanol CAS No. 24844-28-8](/img/structure/B2448913.png)
trans-2-Allylcyclohexanol
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity Studies
- Synthesis and Reactivity : Research conducted by Macrosson et al. (1968) focused on the synthesis of trans-3-allylcyclohexanols and their solvolytic behavior, examining the reactivity of corresponding esters but found no evidence for double-bond participation in rate measurements or product distribution (Macrosson et al., 1968).
Chemical Modifications and Derivatives
- Oxymercuration Reactions : Speziale et al. (1976) studied the intramolecular oxymercuration of isomeric 2-allylcyclohexanols, leading to the formation of mercurated heterocycles and further transformation into pyran or furan compounds (Speziale et al., 1976).
- Iodocyclization and Derivative Formation : Gevaza et al. (1985) explored iodocyclization of 2-allylcyclohexanols leading to the formation of 2-(iodomethyl)octahydrobenzofurans and their subsequent reduction to stereoisomeric 2-methyloctahydrobenzofurans (Gevaza et al., 1985).
Stereochemistry and Asymmetric Synthesis
- Stereochemistry in Drug Metabolism : Galpin et al. (1969) explored the stereochemistry in the metabolism of trans-2-p-tolyl-cyclohexanol and trans-2-o-tolylcyclohexanol in rats, finding significant differences in the metabolic pathways for these compounds (Galpin et al., 1969).
- Enantioselective Synthesis : Hanessian and Beaudoin (1992) utilized alkyl cyclohexanones with unique bicyclic phosphonamides for the enantioselective synthesis of allylidene and benzylidene alkylcyclohexanes (Hanessian & Beaudoin, 1992).
Advanced Chemical Synthesis Techniques
- Synthesis of Disubstituted Cyclohexanones : Kobayashi et al. (2014) synthesized trans-2,6-disubstituted cyclohexanones with high regio- and stereoselectivity through allylic substitution and ozonolysis, demonstrating advanced techniques in chemical synthesis (Kobayashi et al., 2014).
Application in Pharmaceutical Synthesis
- Precursor for Pharmaceutical Intermediates : Li Jia-jun (2012) reported on the synthesis of Trans-4-(N-Acetylamido)Cyclohexanol, an important precursor for pharmaceutical intermediates, showcasing its application in the pharmaceutical industry (Li Jia-jun, 2012).
Safety and Hazards
properties
IUPAC Name |
(1R,2S)-2-prop-2-enylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOKFOCGZXJME-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CCCC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Allylcyclohexanol |
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